1,2-Dichloro-4-(prop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a prop-2-yn-1-yl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The process begins with benzene as the starting material.
Chlorination: Benzene undergoes chlorination to introduce chlorine atoms at the 1 and 2 positions. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3).
Alkylation: The chlorinated benzene is then subjected to alkylation to introduce the prop-2-yn-1-yl group at the 4 position. This can be done using propargyl bromide (C3H3Br) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Products with oxidized prop-2-yn-1-yl groups.
Reduction: Products with reduced prop-2-yn-1-yl groups.
Scientific Research Applications
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The prop-2-yn-1-yl group can undergo various transformations, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
1,2-Dichloro-4-(prop-2-yn-1-yl)benzene is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6Cl2 |
---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
1,2-dichloro-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2 |
InChI Key |
MOQAILPEVFVVDB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.